Sulfosuccinimidyl 6-(biotinamido)hexanoate

説明

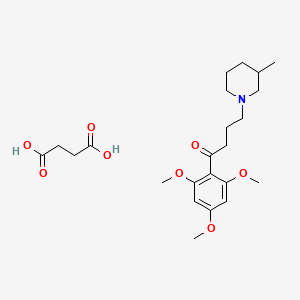

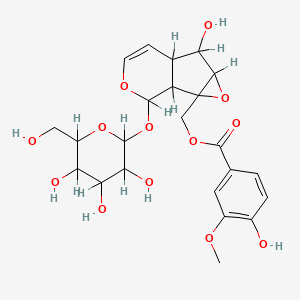

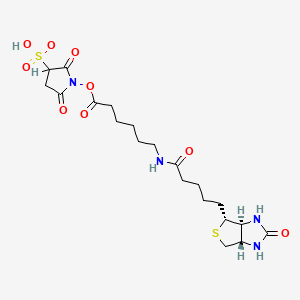

Sulfosuccinimidyl 6-(biotinamido)hexanoate, also known as Sulfo-NHS-LC-Biotin, is a long-chain, water-soluble biotinylation reagent that is reactive toward primary amine groups . It is designed to target cell surface proteins .

Synthesis Analysis

The synthesis of this compound involves the reaction of the compound with primary amine groups in proteins and other molecules . This reaction forms an amide linkage and releases N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of this compound includes a negatively charged sulfonate group on the NHS ring structure . This structure creates sufficient polarity within the molecule, allowing it to be directly added into aqueous reactions without prior dissolution of organic solvents .Chemical Reactions Analysis

This compound covalently binds to amine groups in proteins and other molecules through its NHS ester . This binding forms an amide linkage and releases N-hydroxysuccinimide .Physical And Chemical Properties Analysis

This compound is a solid compound with a white to off-white color . It has a molecular weight of 556.59 . The compound is soluble in water and DMSO .科学的研究の応用

Probing Conformational Changes in Proteins

Sulfosuccinimidyl 6-(biotinamido)hexanoate has been effectively used to probe conformational changes in proteins. This biotin derivative binds covalently to the ϵ-amino group of lysine residues in proteins. Researchers have found that the biotinylation patterns of proteins like bovine serum albumin are reproducible and correlate with the unfolding of the protein, as evidenced by mass spectrometry. This technique has been applied to analyze proteins such as the human band 3 anion exchanger in erythrocytes, offering insights into conformational changes upon infection with malaria parasites (Azim-Zadeh et al., 2007).

Labeling Surface Proteins

This compound has been used to label surface proteins of various organisms. For instance, it helped in labeling the surface proteins of Trypanosoma brucei brucei, providing a non-radioactive method to study these proteins without affecting the biological activities of the organism. The method proved to be fast, stable, and reproducible, with clear labeling of specific proteins at room temperature (Ezeokonkwo et al., 2003).

Enrichment and Analysis of Cell Surface Proteins

This chemical has been instrumental in the enrichment and analysis of cell surface proteins. For instance, it was used in characterizing the surface-exposed membrane subproteome of human mammary epithelial cells. By lysine-specific in situ labeling, followed by liquid chromatography-tandem mass spectrometry, researchers were able to unambiguously identify proteins situated on the cell surface (Chen et al., 2003).

Enzyme Immunoassay Applications

This compound has been used in a novel and sensitive noncompetitive enzyme immunoassay for peptides. The biotinylated peptides were trapped onto anti-peptide IgG-coated polystyrene balls, leading to a highly sensitive detection method. This method showed significant improvement in sensitivity compared to other competitive immunoassays (Tanaka et al., 1989).

Detection of Cell Surface Proteins

Researchers have used this compound to study the orientation of ciliary membrane proteins in Tetrahymena thermophila. By labeling ciliary surface proteins and comparing Western blots of different cellular fractions, they gained insights into the properties of these proteins (Dentler, 1992).

Identifying Nitrogen-Regulated Proteins in Marine Phytoplankton

This reagent was used to label the cell surfaces of Emiliania huxleyi, a marine microorganism, under different growth conditions. This led to the identification of a nitrogen-regulated protein, nrp1, which is a major membrane or wall protein in nitrogen-limited cells (Palenik & Koke, 1995).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-[6-[5-[(3aS,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O9S2/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32)/t12-,13-,14?,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZHJQWIISKTJN-QUBZPPHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911405 | |

| Record name | N-{6-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109940-19-4 | |

| Record name | Sulfosuccinimidyl 6-(biotinamido)hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109940194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{6-[(2,5-Dioxo-3-sulfopyrrolidin-1-yl)oxy]-6-oxohexyl}-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S,7S)-3-[hydroxy(phenyl)methylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1220039.png)

![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1220045.png)

![[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl 2-hydroxybenzoate](/img/structure/B1220050.png)